5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol
Description
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenol ring
Properties
IUPAC Name |
3-(trifluoromethoxy)-5-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(21)7-12(6-9)22-14(18,19)20/h1-7,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXLQVMCMUDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686691 | |
| Record name | 5-(Trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-21-5 | |
| Record name | 5-(Trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenol: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethoxyphenol: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to a benzene ring.
Uniqueness
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is unique due to the simultaneous presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity .
This detailed article provides a comprehensive overview of 5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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